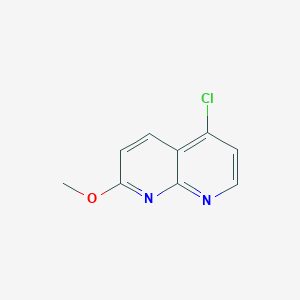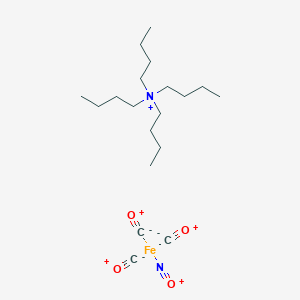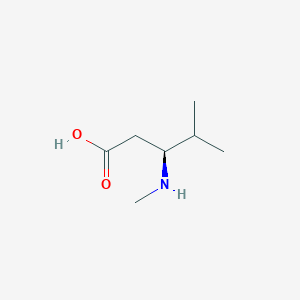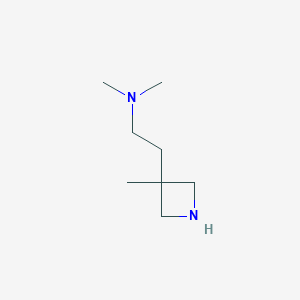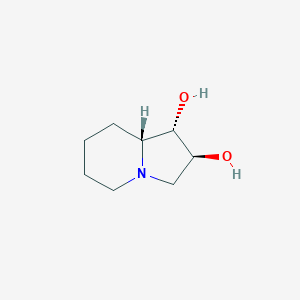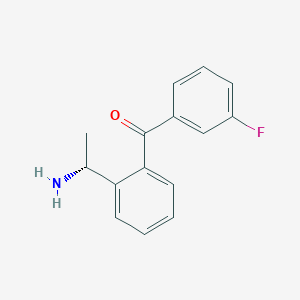
(R)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an aminoethyl group, a fluorophenyl group, and a methanone moiety, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Aminoethyl Intermediate: This step involves the reaction of a suitable precursor with an amine to introduce the aminoethyl group.
Introduction of the Fluorophenyl Group: This step can be achieved through a substitution reaction where a fluorophenyl group is introduced to the intermediate compound.
Formation of the Methanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride: The enantiomer of the compound with similar properties but different biological activities.
®-(2-(1-aminoethyl)phenyl)(4-fluorophenyl)methanone hydrochloride: A similar compound with a different position of the fluorine atom.
Uniqueness
®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride is unique due to its specific chiral configuration and the position of the fluorine atom, which can significantly influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C15H14FNO |
|---|---|
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
[2-[(1R)-1-aminoethyl]phenyl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C15H14FNO/c1-10(17)13-7-2-3-8-14(13)15(18)11-5-4-6-12(16)9-11/h2-10H,17H2,1H3/t10-/m1/s1 |
Clé InChI |
JIBMIOIDQARPOA-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1C(=O)C2=CC(=CC=C2)F)N |
SMILES canonique |
CC(C1=CC=CC=C1C(=O)C2=CC(=CC=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


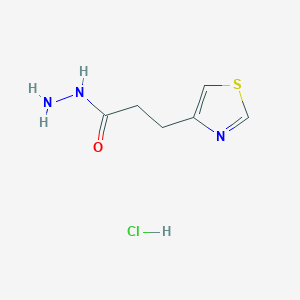
![(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)

![8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12951560.png)

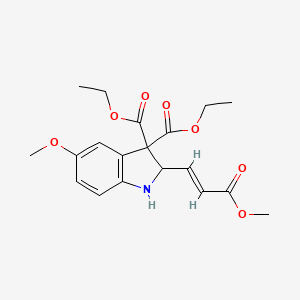
![Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate](/img/structure/B12951578.png)
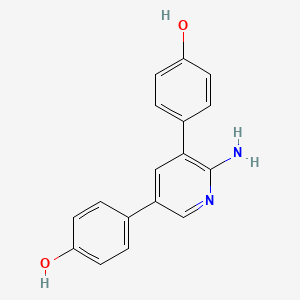
![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)
